1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol
Overview
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol is a complex organic compound with a unique structure that combines a chlorophenoxy group, a diphenylmethyl group, and a piperazinyl group
Preparation Methods
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol involves several steps. One common synthetic route starts with the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-(diphenylmethyl)-1-piperazine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to disrupted cellular function and growth .
Comparison with Similar Compounds
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol can be compared with similar compounds such as:
1-(diphenylmethyl)-4-methylpiperazine: This compound shares the diphenylmethyl and piperazine moieties but lacks the chlorophenoxy group, resulting in different chemical properties and biological activities.
2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide: This compound has a similar chlorophenoxy group but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O2/c27-24-13-7-8-14-25(24)31-20-23(30)19-28-15-17-29(18-16-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,30H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFPWZOGDCWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.